2-(Dimethylamino)acetaldehyde sodium hydrogensulfite

Aldehyde storage stability Bertagnini's salts Solid-phase synthesis

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite (CAS 2828431-84-9) is a bisulfite adduct—also known as a Bertagnini's salt—of the aminoaldehyde 2-(dimethylamino)acetaldehyde. The compound exists as a white crystalline solid, in contrast to the parent free aldehyde which is a volatile liquid prone to aerobic oxidation and self-condensation.

Molecular Formula C4H10NNaO4S
Molecular Weight 191.18 g/mol
Cat. No. B8023390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)acetaldehyde sodium hydrogensulfite
Molecular FormulaC4H10NNaO4S
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCN(C)CC=O.OS(=O)[O-].[Na+]
InChIInChI=1S/C4H9NO.Na.H2O3S/c1-5(2)3-4-6;;1-4(2)3/h4H,3H2,1-2H3;;(H2,1,2,3)/q;+1;/p-1
InChIKeyOUEZAPAXLWTULI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)acetaldehyde Sodium Hydrogensulfite: A Crystalline Aldehyde Surrogate for Pharmaceutical Synthesis and Reductive Amination


2-(Dimethylamino)acetaldehyde sodium hydrogensulfite (CAS 2828431-84-9) is a bisulfite adduct—also known as a Bertagnini's salt—of the aminoaldehyde 2-(dimethylamino)acetaldehyde . The compound exists as a white crystalline solid, in contrast to the parent free aldehyde which is a volatile liquid prone to aerobic oxidation and self-condensation [1]. It serves as a shelf-stable, isolable surrogate that can be used directly in reductive amination and heterocycle synthesis without prior liberation of the free aldehyde [2]. This bisulfite adduct form is an intermediate in the industrial synthesis of the FDA-approved tyrosine kinase inhibitor Afatinib (Gilotrif) and in the preparation of psilocin/psilocybin derivatives [3].

Why Aldehyde Bisulfite Adducts Cannot Be Interchanged: Stability, Reactivity, and Counterion Consequences for 2-(Dimethylamino)acetaldehyde Sodium Hydrogensulfite


Substituting the sodium hydrogensulfite adduct for the free aldehyde, its diethyl acetal precursor, or a potassium bisulfite congener introduces quantifiable penalties in stability, handling, or synthetic efficiency. The parent 2-(dimethylamino)acetaldehyde is a low-molecular-weight, volatile liquid that undergoes spontaneous aerobic oxidation and self-condensation during storage, compromising purity and supply robustness [1]. The diethyl acetal precursor requires a separate acid hydrolysis step before aldehyde liberation, adding unit operations and reducing overall yield . Critically, the choice of counterion materially affects solid-state properties: sodium bisulfite adducts of aldehydes exhibit markedly higher hygroscopicity than their potassium counterparts, with weight gains of up to 27–30% at 95% relative humidity versus approximately 2% for potassium analogs—a difference that directly impacts long-term storage and large-scale handling requirements [2].

Quantitative Differentiation Evidence for 2-(Dimethylamino)acetaldehyde Sodium Hydrogensulfite Versus Closest Analogs


Crystalline Solid Aldehyde Surrogate vs. Liquid Free Aldehyde: Physical Form and Stability Advantage

The sodium hydrogensulfite adduct converts 2-(dimethylamino)acetaldehyde from a volatile, oxidation-prone liquid into a white, crystalline, non-volatile solid that can be stored under ambient conditions without special precautions against aerobic degradation [1]. In contrast, the free aldehyde 2-(dimethylamino)acetaldehyde (CAS 52334-92-6, molecular weight 87.12 g/mol, calculated logP −0.2) is a low-molecular-weight liquid susceptible to self-condensation and requires inert atmosphere storage [2]. The bisulfite adduct class has demonstrated that these crystalline solids maintain their integrity over extended periods, with thermal stability confirmed by thermogravimetric analysis [1]. This physical form differential eliminates the need for cold-chain or inert-atmosphere storage, directly impacting procurement logistics and shelf-life management .

Aldehyde storage stability Bertagnini's salts Solid-phase synthesis

Synthesis Yield: 89.6% from Diethyl Acetal Precursor in Validated Two-Step Protocol

The synthesis of 2-(dimethylamino)acetaldehyde sodium hydrogensulfite from the commercially available diethyl acetal precursor proceeds via acid-catalyzed acetal hydrolysis followed by bisulfite adduct formation, achieving an isolated yield of 89.6% at laboratory scale (42.5 g isolated from 40.0 g dimethylaminoacetaldehyde diethyl acetal) [1]. This two-step, one-pot procedure is documented identically across both the patent literature for Afatinib manufacturing (US Patent 8,426,586) and the open ChemicalBook database for the sulfite variant, indicating a robust and reproducible protocol [1]. The product decomposes at 180°C, providing a defined thermal processing window [1]. For the closely related sulfite variant (CAS 1413945-87-5, using sodium sulfite instead of sodium bisulfite), the same synthetic route has been reported with identical stoichiometry and an equivalent 89.6% yield, confirming the generality of this transformation across bisulfite and sulfite adducts .

Bisulfite adduct synthesis Acetal hydrolysis Process chemistry

Direct Reductive Amination: Bisulfite Adducts Perform Equally or Better Than Free Aldehydes While Eliminating Chlorinated Solvents

Fatty aldehyde bisulfite adducts, when used directly in reductive amination reactions (without prior liberation of the free aldehyde), performed equally or better than the corresponding free aldehydes while also eliminating the need for dichloromethane in the reaction medium [1]. In the specific context of ionizable lipid synthesis (ALC-0315, a component of the Pfizer-BioNTech COVID-19 vaccine), the bisulfite adduct intermediate enabled a 64% yield in the final reductive amination step with 54% overall yield from starting material, eliminating all chromatographic purifications of aldehyde-containing intermediates [1]. Under aqueous micellar catalysis conditions using α-picolineborane as hydride source, shelf-stable bisulfite addition compounds of aldehydes have been successfully applied to pharmaceutical targets with recycling of the aqueous reaction medium [2]. In mechanochemical conditions, Bertagnini's salts yielded reductive amination products ranging from 38–91% across diverse substrates, with reaction times reduced and purification simplified relative to solution-phase methods using free aldehydes [3].

Reductive amination Bisulfite adduct reactivity Green chemistry

Hygroscopicity: Sodium vs. Potassium Bisulfite Adducts—Quantified Moisture Uptake at 95% Relative Humidity

A systematic study of the solid-state properties of sodium and potassium bisulfite adducts of aldehydes by Kissane et al. (Eli Lilly) demonstrated that sodium bisulfite adducts are substantially more hygroscopic than their potassium counterparts [1]. In a variable-humidity solid-state experiment, the sodium bisulfite adduct (2a) exhibited a weight gain of 27% at relative humidity up to 95%, while the corresponding potassium bisulfite adduct (3a) showed a weight gain of only 2% under identical conditions [1]. This hygroscopicity differential was consistent across a panel of structurally diverse aldehydes, with sodium adducts showing weight gains of up to 63% at 95% RH for certain substrates [1]. The high hygroscopicity of sodium adducts led to thick slurry formation during preparation with prolonged filtration times, whereas potassium adducts exhibited more favorable filterability [1]. Although this study was conducted on a non-amino aldehyde (1a, a CETP inhibitor intermediate), the counterion-dependent hygroscopicity principle is a class-level property of aldehyde-bisulfite adducts and directly applies to 2-(dimethylamino)acetaldehyde sodium hydrogensulfite [1].

Solid-state properties Hygroscopicity Counterion effects

Validated Pharmaceutical Intermediate: Industrial Use in Afatinib (FDA-Approved NSCLC Drug) Synthesis

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite (referred to as dimethylaminoacetaldehyde-hydrogen sulphite adduct) is a documented intermediate in the Boehringer Ingelheim patent (US 8,426,586) for the synthesis of Afatinib dimaleate (Gilotrif), an FDA-approved irreversible EGFR/HER2 tyrosine kinase inhibitor for non-small cell lung cancer [1]. In the patent procedure, 4.8 g of the dimethylaminoacetaldehyde-hydrogen sulphite adduct is reacted directly with a phosphonate intermediate in ethanol/water with potassium hydroxide to yield the key (E)-4-dimethylamino-but-2-enoic acid amide intermediate, which is subsequently converted to Afatinib dimaleate in 91.5% yield (8.11 kg scale) with melting point 178°C [1]. The overall Afatinib manufacturing process using this bisulfite adduct intermediate produced final API with HPLC purity of 99.1% [1]. The compound has also been cited in patent literature as an intermediate for psilocin and psilocybin synthesis (WO2007/85638) . This industrial validation in a commercial pharmaceutical manufacturing route provides procurement-grade evidence of the compound's utility in regulated, quality-critical synthetic sequences.

Pharmaceutical intermediate Afatinib synthesis Process validation

Procurement-Relevant Application Scenarios for 2-(Dimethylamino)acetaldehyde Sodium Hydrogensulfite


Pharmaceutical API Intermediate Manufacturing: Afatinib and Related 4-Anilinoquinazoline Kinase Inhibitors

The compound serves as a direct reaction partner in Horner-Wadsworth-Emmons olefination to construct the (E)-4-dimethylamino-but-2-enoic acid amide side chain of Afatinib dimaleate, an FDA-approved irreversible EGFR/HER2 inhibitor [1]. The bisulfite adduct form eliminates the separate acetal hydrolysis step required when using the diethyl acetal precursor, reducing unit operations in multi-kilogram manufacturing campaigns where the final Afatinib dimaleate is obtained in 91.5% yield with 99.1% HPLC purity [1]. Procurement for this application requires ≥97% purity as specified in vendor certificates of analysis .

Direct Reductive Amination in Green Chemistry Process Development

The bisulfite adduct can be charged directly into reductive amination reactions without prior liberation of the free aldehyde, using α-picolineborane as the stoichiometric hydride source under aqueous micellar catalysis conditions [2]. This eliminates the need for dichloromethane and chromatographic purification of aldehyde intermediates, as demonstrated in the synthesis of ionizable lipids for lipid nanoparticle formulations including the Pfizer-BioNTech COVID-19 vaccine component ALC-0315 [3]. The aqueous reaction medium is recyclable, further enhancing process sustainability [2]. Buyers developing scalable, solvent-minimized amination processes should prioritize the bisulfite adduct form over the free aldehyde.

Psilocin/Psilocybin Derivative Synthesis for Neuroscience Research Programs

2-(Dimethylamino)acetaldehyde derivatives, including both the hydrogensulfite and sulfite adducts, are cited as key intermediates in patent literature (WO2007/85638) for the preparation of psilocin and psilocybin, tryptamine alkaloids with serotonergic activity under investigation for neuropsychiatric indications . The crystalline, shelf-stable nature of the bisulfite adduct form is particularly advantageous for research programs requiring reproducible, long-term access to the aminoaldehyde building block without the degradation risks associated with the free aldehyde [4].

Mechanochemical Synthesis of Aza-Heterocycles and Hydrazones

Bertagnini's salts, including aldehyde-bisulfite adducts, have been demonstrated as effective solid surrogates for aldehydes in mechanochemical ball-milling synthesis of nitrogen-containing heterocycles and hydrazones, with product yields ranging from 38–91% and simplified purification relative to solution-phase methods [4]. The crystalline nature of bisulfite adducts makes them particularly suitable for solvent-free mechanochemical protocols where liquid aldehydes cannot be effectively employed [4]. Researchers procuring reagents for mechanochemistry platforms should select the bisulfite adduct form to enable solvent-minimized, solid-phase reaction workflows.

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